molecular formula C7H13N3S B8750584 (4-Tert-butyl-thiazol-2-yl)-hydrazine

(4-Tert-butyl-thiazol-2-yl)-hydrazine

Cat. No.: B8750584
M. Wt: 171.27 g/mol
InChI Key: YSJQOLIFICEMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Tert-butyl-thiazol-2-yl)-hydrazine is an organic compound with the molecular formula C7H12N4S.HCl and a molecular weight of 230.72 g/mol. It is a yellowish-white powder used primarily in scientific research.

Preparation Methods

The synthesis of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves multiple steps. One common synthetic route starts with the reaction of tert-butylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

(4-Tert-butyl-thiazol-2-yl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

(4-Tert-butyl-thiazol-2-yl)-hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-thiazol-2-yl)-hydrazine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole derivatives, which are known to exert their effects through interactions with nucleic acids and proteins .

Comparison with Similar Compounds

(4-Tert-butyl-thiazol-2-yl)-hydrazine can be compared with other thiazole derivatives such as:

    4-tert-Butyl-2-hydrazinothiazole: Similar in structure but without the hydrochloride salt.

    2-Amino-4-tert-butylthiazole: Lacks the hydrazino group but shares the thiazole ring and tert-butyl substituent.

    4-tert-Butyl-2-mercaptothiazole: Contains a mercapto group instead of a hydrazino group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C7H13N3S/c1-7(2,3)5-4-11-6(9-5)10-8/h4H,8H2,1-3H3,(H,9,10)

InChI Key

YSJQOLIFICEMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3,3-dimethyl-butan-2-one (1.35 mL, 10 mmol) and thio-semicarbazide (0.91 g, 10 mmol) in ethanol (35 mL) was refluxed for 1.5 h and evaporated. Purification by flash chromatography (SiO2) provided (4-tert-butyl-thiazol-2-yl)-hydrazine (1.01 g, 59% yield) as an orange solid. 1H-NMR (DMSO-d6, 500 MHz) 9.0 (br, 1H), 7.3 (br, 2H), 6.37 (s, 1H), 1.22 (s, 9H) ppm; MS (LC-MS) 172.1 (M+H); HPLC (method A) 2.520 min.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.